Cas no 110623-37-5 (3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]-)

3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]- structure
110623-37-5 structure
Product Name:3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]-
CAS No:110623-37-5
MF:C11H10F3N3S
MW:273.277410984039
CID:173821
PubChem ID:3066610
Update Time:2025-04-19

3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione,2,4-dihydro-2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]-
    • 2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thione
    • 2,4-Dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)-3H-1,2,4-triazole-3-thione
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)-
    • AC1MIC5X
    • ACMC-20mdkd
    • AG-D-28243
    • BRN 6731662
    • CHEMBL22246
    • CTK4A6993
    • DTXSID50149337
    • SCHEMBL7306066
    • 110623-37-5
    • ALAPIMRPRMCMEE-UHFFFAOYSA-N
    • Inchi: 1S/C11H10F3N3S/c1-16-9(15-17(2)10(16)18)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3
    • InChI Key: ALAPIMRPRMCMEE-UHFFFAOYSA-N
    • SMILES: S=C1N(C)N=C(C2C=CC=C(C(F)(F)F)C=2)N1C

Computed Properties

  • Exact Mass: 273.0549
  • Monoisotopic Mass: 273.05475299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 18.84
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